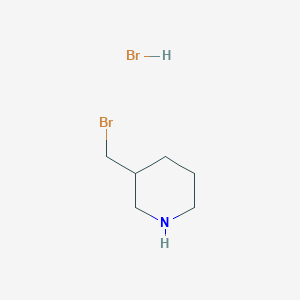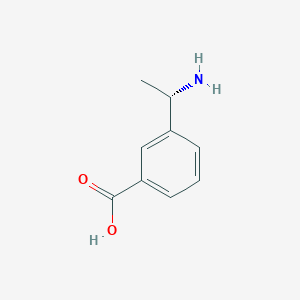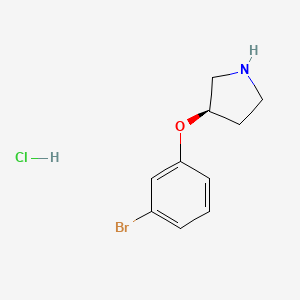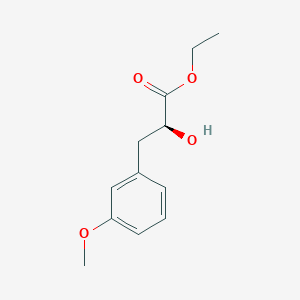
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester
Overview
Description
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester is a chemical compound belonging to the class of phenolic acids It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) attached to a phenyl ring, which is further connected to a propionic acid moiety with an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenylpropionic acid as the starting material.
Synthetic Steps:
Esterification: The carboxylic acid group of 3-methoxyphenylpropionic acid is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Hydroxylation: The resulting ethyl ester undergoes hydroxylation to introduce the hydroxyl group at the appropriate position, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the reaction mixture is prepared, reacted, and then purified to obtain the final product.
Continuous Process: Alternatively, a continuous process can be employed, where the starting materials are continuously fed into a reactor, and the product is continuously extracted and purified.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is further oxidized to a carbonyl group, resulting in the formation of a ketone.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming an alcohol.
Substitution: Substitution reactions can occur at the phenyl ring, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated phenyl derivatives.
Scientific Research Applications
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound has been studied for its antioxidant properties, which can help in protecting cells from oxidative stress.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its phenolic structure.
Mechanism of Action
The mechanism by which (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory processes.
Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects.
Comparison with Similar Compounds
(S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester can be compared with other similar phenolic compounds, such as:
Hydroferulic Acid: Similar structure but lacks the ethyl ester group.
Vanillic Acid: Similar phenolic structure but different position of the hydroxyl and methoxy groups.
Sinapic Acid: Contains an additional methoxy group on the phenyl ring.
These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
ethyl (2S)-2-hydroxy-3-(3-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)11(13)8-9-5-4-6-10(7-9)15-2/h4-7,11,13H,3,8H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKRJQCENHXAKP-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


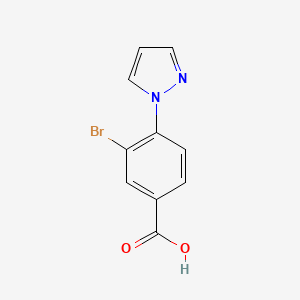


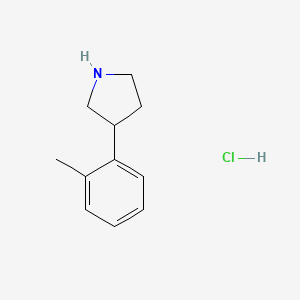
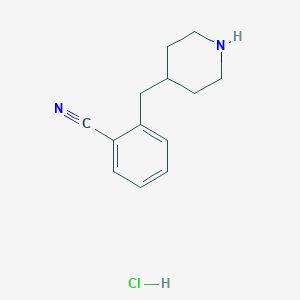
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)
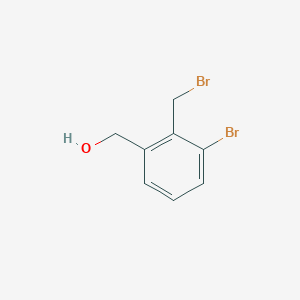
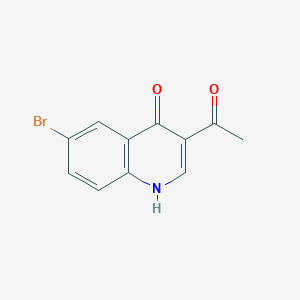
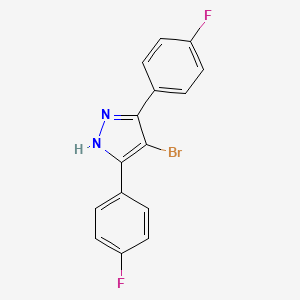
![7-Chloro-2-methyloxazolo[5,4-d]pyrimidine](/img/structure/B3218124.png)
